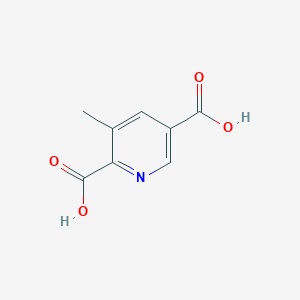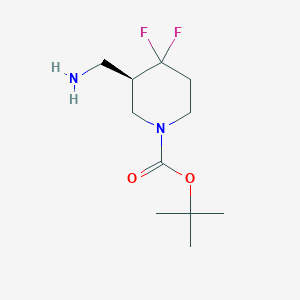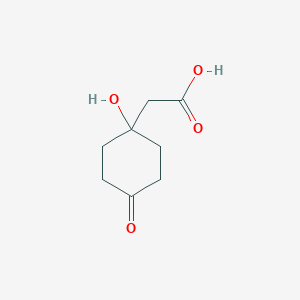
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-hidroxi-4-oxociclohexil)acético es un compuesto orgánico con la fórmula molecular C8H12O4. Se caracteriza por un anillo de ciclohexano sustituido con un grupo hidroxilo y un grupo ceto, junto con una parte de ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 2-(1-hidroxi-4-oxociclohexil)acético típicamente involucra la oxidación de derivados de ciclohexanona. Un método común incluye el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas para introducir las funcionalidades hidroxilo y ceto en el anillo de ciclohexano. La parte de ácido acético se puede introducir mediante esterificación seguida de hidrólisis .
Métodos de producción industrial
La producción industrial de ácido 2-(1-hidroxi-4-oxociclohexil)acético puede involucrar procesos de oxidación a gran escala utilizando reactores de flujo continuo para garantizar una producción eficiente y constante. La elección de agentes oxidantes y condiciones de reacción se optimiza para maximizar el rendimiento y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1-hidroxi-4-oxociclohexil)acético experimenta varias reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede convertir el grupo hidroxilo en un grupo ceto, lo que da como resultado la formación de dicetonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un alcohol secundario.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Dicetonas: Formadas mediante oxidación.
Alcoholes secundarios: Formados mediante reducción.
Ciclohexanos sustituidos: Formados mediante reacciones de sustitución.
Aplicaciones Científicas De Investigación
El ácido 2-(1-hidroxi-4-oxociclohexil)acético tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Explorado por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-hidroxi-4-oxociclohexil)acético implica su interacción con dianas moleculares específicas, como enzimas y receptores. Los grupos hidroxilo y ceto juegan un papel crucial en su afinidad de unión y reactividad. El compuesto puede modular las vías bioquímicas actuando como inhibidor o activador de enzimas específicas .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(2-oxociclohexil)acético
- Ácido (5-hidroxi-4-oxo-2-estiril-4H-piridin-1-il)acético
Singularidad
El ácido 2-(1-hidroxi-4-oxociclohexil)acético es único debido a la presencia de ambos grupos hidroxilo y ceto en el anillo de ciclohexano, lo que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(1-hydroxy-4-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11) |
Clave InChI |
SLQMJPXBMDHAHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

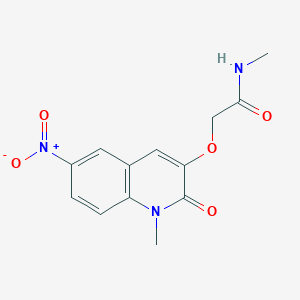
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
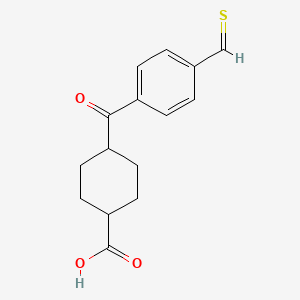
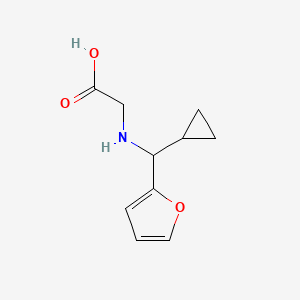
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)

